1-Acetoxycyclopropanecarboxylic acid
Overview
Description
1-Acetoxycyclopropanecarboxylic acid is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclopropanecarboxylic acid, where an acetoxy group is attached to the cyclopropane ring
Mechanism of Action
Target of Action
1-Acetoxycyclopropanecarboxylic acid is a derivative of 1-aminocyclopropanecarboxylic acid (ACC), which is a precursor of the plant hormone ethylene . The primary targets of this compound are the enzymes ACC synthase (ACS) and ACC oxidase (ACO), which are involved in the biosynthesis of ethylene .
Mode of Action
The compound interacts with its targets, ACS and ACO, in the ethylene biosynthesis pathway. In the first step, S-adenosyl-L-methionine (SAM) is converted into ACC by ACS. In the second step, ACC is converted into ethylene by ACO
Biochemical Pathways
The affected pathway is the ethylene biosynthesis pathway. Ethylene is a plant hormone that regulates many developmental processes and stress responses. The production of ethylene starts with the conversion of the amino acid methionine to SAM by SAM synthetase. SAM is then converted to ACC by ACS, and ACC is oxidized to ethylene by ACO .
Pharmacokinetics
Its metabolism would involve the enzymes ACS and ACO in the ethylene biosynthesis pathway .
Result of Action
The molecular and cellular effects of the compound’s action would be related to the regulation of ethylene production. Ethylene influences many aspects of plant growth and development, including seed dormancy, germination, vegetative growth, flowering, fruit ripening, and senescence. It also plays a role in the plant’s defense against biotic and abiotic stress factors .
Preparation Methods
1-Acetoxycyclopropanecarboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-hydroxycyclopropanecarboxylic acid with acetic anhydride. The reaction is typically carried out under reflux conditions for about 2 hours. After the reaction, the mixture is diluted with water and concentrated under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
1-Acetoxycyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 1-hydroxycyclopropanecarboxylic acid and acetic acid.
Oxidation and Reduction: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to form different products.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed.
Scientific Research Applications
1-Acetoxycyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Acetoxycyclopropanecarboxylic acid can be compared with other cyclopropane derivatives, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a precursor to the plant hormone ethylene and has significant biological activity.
Coronamic acid: Another cyclopropane derivative with important functions in plant metabolism.
The uniqueness of this compound lies in its acetoxy group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives.
Properties
IUPAC Name |
1-acetyloxycyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGHKCAYOUCBDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558865 | |
Record name | 1-(Acetyloxy)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123056-60-0 | |
Record name | 1-(Acetyloxy)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(acetyloxy)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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